Cas no 3567-00-8 (Rubrofusarin)

Rubrofusarin structure
Rubrofusarin Propriedades químicas e físicas
Nomes e Identificadores
-
- 4H-Naphtho[2,3-b]pyran-4-one,5,6-dihydroxy-8-methoxy-2-methyl-
- Rubrofusarin
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-naphtho< 2,3-b> pyran-4-on
- 5,6-Dihydroxy-8-methoxy-2-methyl-benzo[g]chromen-4-on
- 5,6-Dihydroxy-8-methoxy-2-methyl-benzo[g]chromen-4-one
- AC1L2I8Q
- AC1Q6AIR
- CHEMBL475086
- Di-O-acetylrubrofusarin
- NSC258316
- Rubofusarin
- RUBRAFUSARIN
- SureCN486101
- CID 72537
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one
- NSC 258316
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
- FPNKCZKRICBAKG-UHFFFAOYSA-N
- 3567-00-8
- NSC-258316
- UNII-533T23P5CF
- C09047
- SCHEMBL486101
- CHEBI:8908
- E89017
- Q27108180
- 4H-Naphtho[2,3-b]pyran-4-one, 5,6-dihydroxy-8-methoxy-2-methyl-
- CS-0107074
- 533T23P5CF
- 4H-Naphtho[2, 5,6-dihydroxy-8-methoxy-2-methyl-
- HY-130307
- 5,6-DIHYDROXY-8-METHOXY-2-METHYL-4H-NAPHTHO(2,3-B)PYRAN-4-ONE
- NS00094927
- HB4064
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one #
- AKOS028110695
- DTXSID90189171
- 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one
- 4H-Naphtho(2,3-b)pyran-4-one, 5,6-dihydroxy-8-methoxy-2-methyl-
- InChI=1/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H
- 5,6-dihydroxy-8-methoxy-2-methylbenzo(g)chromen-4-one
- DS-016930
- DTXCID20111662
- 5,6-Dihydroxy-8-methoxy-2-methyl-benzo(g)chromen-4-one
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo(g)chromen-4-one
- 4H-Naphtho(2,3-b)pyran-4-one, 5,6-dihydroxy-8-methoxy-2-methyl-(8CI)
- 4H-Naphtho(2,3-b)pyran-4-one, 5,6-dihydroxy-8-methoxy-2-methyl-(8CI)(9CI)
-
- Inchi: InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3
- Chave InChI: FPNKCZKRICBAKG-UHFFFAOYSA-N
- SMILES: COC1=CC(O)=C2C(=C3C(=O)C=C(C)OC3=CC2=C1)O
Propriedades Computadas
- Massa Exacta: 272.06846
- Massa monoisotópica: 272.068
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 1
- Complexidade: 432
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 76A^2
- XLogP3: 3
Propriedades Experimentais
- Densidade: 1.432±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 214 ºC (benzene )
- Ponto de ebulição: 438.7°Cat760mmHg
- Ponto de Flash: 167°C
- Índice de Refracção: 1.691
- Solubilidade: Almost insoluble (0.049 g/l) (25 º C),
- PSA: 75.99
- LogP: 2.67440
Rubrofusarin Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- Condição de armazenamento:−20°C
Rubrofusarin Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T34442-1 mL * 10 mM (in DMSO) |
Rubrofusarin |
3567-00-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5450 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R921726-1mg |
Rubrofusarin |
3567-00-8 | ≥98% (HPLC) | 1mg |
¥1,444.50 | 2022-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364132-5 mg |
Rubrofusarin, |
3567-00-8 | ≥98% | 5mg |
¥2,399.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364132-5mg |
Rubrofusarin, |
3567-00-8 | ≥98% | 5mg |
¥2399.00 | 2023-09-05 | |
A2B Chem LLC | AD39191-5mg |
4H-Naphtho[2,3-b]pyran-4-one,5,6-dihydroxy-8-methoxy-2-methyl- |
3567-00-8 | ≥98% | 5mg |
$539.00 | 2024-04-20 | |
TRC | R639208-10mg |
Rubrofusarin |
3567-00-8 | 10mg |
$752.00 | 2023-05-17 | ||
TargetMol Chemicals | T34442-5mg |
Rubrofusarin |
3567-00-8 | 5mg |
¥ 5190 | 2024-07-19 | ||
TargetMol Chemicals | T34442-1 ml * 10 mm |
Rubrofusarin |
3567-00-8 | 1 ml * 10 mm |
¥ 5450 | 2024-07-19 | ||
A2B Chem LLC | AD39191-1mg |
4H-Naphtho[2,3-b]pyran-4-one,5,6-dihydroxy-8-methoxy-2-methyl- |
3567-00-8 | ≥98% | 1mg |
$175.00 | 2024-04-20 | |
TargetMol Chemicals | T34442-5 mg |
Rubrofusarin |
3567-00-8 | 98% | 5mg |
¥ 5,190 | 2023-07-10 |
Rubrofusarin Literatura Relacionada
-
1. Biomimetic syntheses of polyketide aromatics from reaction of an orsellinate anion with pyrones and a pyrylium saltFinian J. Leeper,James Staunton J. Chem. Soc. Perkin Trans. 1 1984 1053
-
2. 929. Studies in mycological chemistry. Part XIV. Synthesis of flavasperoneB. W. Bycroft,John C. Roberts J. Chem. Soc. 1963 4868
-
Wolfgang Hüttel,Michael Müller Nat. Prod. Rep. 2021 38 1011
-
B. W. Bycroft,T. A. Dobson,John C. Roberts J. Chem. Soc. 1962 40
-
5. Biomimetic syntheses of heptaketide metabolites: alternariol and a derivative of rubrofusarinFinian J. Leeper,James Staunton J. Chem. Soc. Chem. Commun. 1978 406
3567-00-8 (Rubrofusarin) Produtos relacionados
- 1013-69-0(Noreugenin)
- 1694919-00-0(2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide)
- 1339200-66-6(2-(N-methylacetamido)-2-(oxan-3-yl)acetic acid)
- 2171157-87-0((2S)-2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}acetamido)propanoic acid)
- 26981-51-1(4-methanesulfonylbutan-1-ol)
- 1785278-61-6(2-(2-bromophenyl)-2,2-difluoroethan-1-ol)
- 2877685-47-5(4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]-6-methoxyquinoline)
- 2227813-13-8(methyl (3R)-3-hydroxy-3-(1H-indazol-7-yl)propanoate)
- 1478966-87-8(3-(5-Fluoropyridin-3-yl)azetidin-3-ol)
- 1805693-88-2(2-(3-Ethoxy-3-oxopropyl)-4-methylmandelic acid)
Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
